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molecular formula C9H9NOS B8659288 7-Mercapto-3,4-dihydro-2H-isoquinolin-1-one

7-Mercapto-3,4-dihydro-2H-isoquinolin-1-one

Cat. No. B8659288
M. Wt: 179.24 g/mol
InChI Key: KJBLDVKFNUUZIV-UHFFFAOYSA-N
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Patent
US07888351B2

Procedure details

To a zinc powder (2.79 g, 42.7 mmol) and Dichlorodimethylsilane (5.15 mL, 42.7 mmol) in DCE (45 mL) is added a solution of 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-7-sulfonyl chloride (3 g, 12.2 mmol) and 1,3-dimethylimidazolidin-2-one (3.96 mL, 36.6 mmol) in DCE (5 mL). After stirring at rt during 2 h, the mixture is concentrated.
Quantity
5.15 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.96 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.79 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[Si](Cl)(C)C.[O:6]=[C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([S:17](Cl)(=O)=O)[CH:15]=2)[CH2:10][CH2:9][NH:8]1.CN1CCN(C)C1=O>ClCCCl.[Zn]>[SH:17][C:14]1[CH:15]=[C:16]2[C:11]([CH2:10][CH2:9][NH:8][C:7]2=[O:6])=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
5.15 mL
Type
reactant
Smiles
Cl[Si](C)(C)Cl
Name
Quantity
3 g
Type
reactant
Smiles
O=C1NCCC2=CC=C(C=C12)S(=O)(=O)Cl
Name
Quantity
3.96 mL
Type
reactant
Smiles
CN1C(N(CC1)C)=O
Name
Quantity
45 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
2.79 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at rt during 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
SC1=CC=C2CCNC(C2=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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